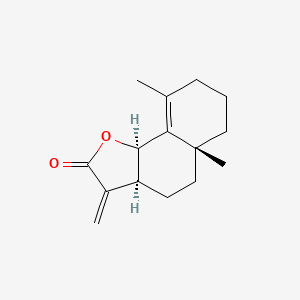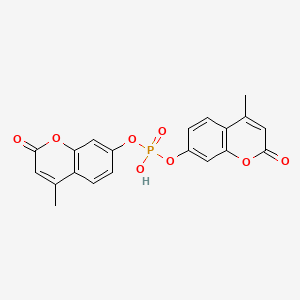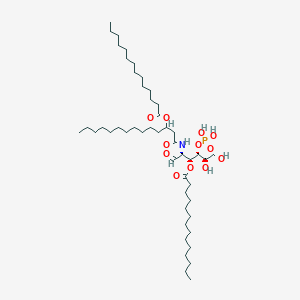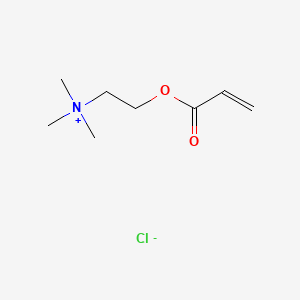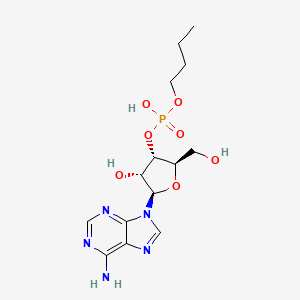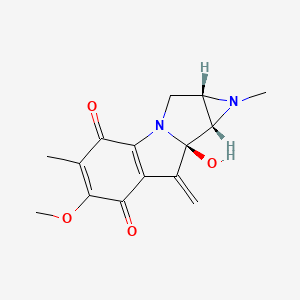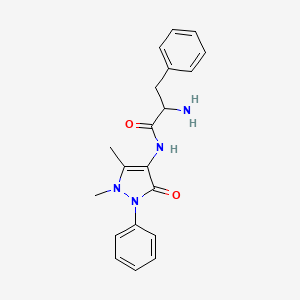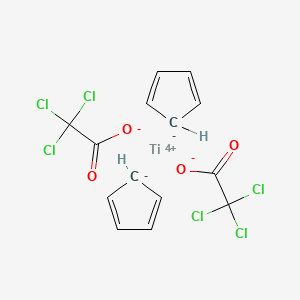
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carboxylic Acid Derivatives in Chemical Synthesis
Carboxylic acid derivatives, including compounds similar to propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, play a pivotal role in the synthesis of heterocyclic compounds. These derivatives serve as precursors in creating pharmacologically active molecules, highlighting their significance in drug discovery and development processes. The versatility of carboxylic acid derivatives allows for the generation of a wide array of chemical structures, contributing to the diversity of potential therapeutic agents (Horgan & O’ Sullivan, 2021).
Advanced Materials and Organic Electronics
Carboxylic acid derivatives, similar to the compound , find applications in the development of organic electronic materials. These materials are essential for fabricating organic light-emitting diodes (OLEDs), offering advantages such as tunable emission properties, from green to near-infrared (NIR) wavelengths. This tunability is crucial for developing more efficient and versatile OLEDs, which are key components in display and lighting technologies. The research emphasizes the importance of structural design and synthesis in achieving desired optoelectronic properties (Squeo & Pasini, 2020).
Pharmacological Applications
In pharmacology, compounds structurally related to this compound are explored for their potential therapeutic benefits. These compounds are investigated for their antioxidant and anti-inflammatory properties, showcasing the potential in treating conditions associated with oxidative stress and inflammation. The synthesis and evaluation of these compounds contribute to the discovery of new drugs with improved efficacy and safety profiles. Such research endeavors are crucial for advancing medical treatments and addressing unmet clinical needs (Raut et al., 2020).
Future Directions
Thiophene and its substituted derivatives, such as Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLVSIFHUUMQQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
